Indole, 1-phenyl-3-(4-piperidinobutyl)-
Description
1-Phenyl-3-(4-piperidinobutyl)indole is a heterocyclic compound featuring an indole core substituted at position 1 with a phenyl group and at position 3 with a 4-piperidinobutyl chain. For instance, the synthesis of related 3-substituted indoles often employs condensation reactions between indole precursors and piperidine-containing intermediates under basic or acidic conditions . The piperidine moiety is critical for enhancing lipophilicity and bioavailability, which may influence its pharmacokinetic properties and biological activity .
Properties
CAS No. |
102886-40-8 |
|---|---|
Molecular Formula |
C23H28N2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-phenyl-3-(4-piperidin-1-ylbutyl)indole |
InChI |
InChI=1S/C23H28N2/c1-3-12-21(13-4-1)25-19-20(22-14-5-6-15-23(22)25)11-7-10-18-24-16-8-2-9-17-24/h1,3-6,12-15,19H,2,7-11,16-18H2 |
InChI Key |
APUDYJCRZQKKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Indole, 1-phenyl-3-(4-piperidinobutyl)- can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the C3 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, leading to the formation of diverse heterocyclic frameworks.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
Indole, 1-phenyl-3-(4-piperidinobutyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Indole derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound finds applications in the development of dyes, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Indole, 1-phenyl-3-(4-piperidinobutyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. Additionally, the compound’s structural features allow it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Urea-Based Derivatives
1-Phenyl-3-(4-(Pyridin-3-yl)Phenyl)Urea Derivatives
These compounds (e.g., 5a–5e) share a urea scaffold but replace the indole core with a pyridinylphenyl group. They exhibit potent antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 0.8–2.1 μM in HCT-116 colon cancer cells). The hydroxymethylpiperidine substituent enhances hydrogen-bonding interactions with cellular targets, improving efficacy compared to unsubstituted analogs .
Diphenylurea Cytokinin Oxidase Inhibitors 1-Phenyl-3-(3-trifluoromethoxyphenyl)urea derivatives (e.g., compounds 16–22) inhibit cytokinin oxidase (IC₅₀ = 10⁻⁸ M) by mimicking natural cytokinins. The trifluoromethoxy group increases electron-withdrawing effects, stabilizing enzyme interactions. In contrast, the piperidinobutyl chain in the target compound may favor different binding modes due to its flexibility and basicity .
Pyrazole and Thiazolidinone Derivatives
1-Phenyl-3-(2-Thienyl)Pyrazole-4-Carbaldehyde Derivatives These compounds (e.g., 3a–3h) form flavanones or thiazolidinones with antifungal and α-amylase inhibitory properties. For example, 5a inhibits α-amylase by 90.04% at 100 μg/mL, attributed to its thiazolidinone ring and conjugated imine group. The indole core in the target compound may offer superior π-π stacking interactions compared to pyrazole-based systems .
Chalcone Epoxides and Pyrazoles Electron-donating (e.g., methoxy) or withdrawing (e.g., chloro) groups on aryl rings modulate reactivity and bioactivity. For example, 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxypropanone exhibits a bathochromic UV shift (λₘₐₓ = 330 nm) due to extended conjugation, while chloro-substituted analogs show reduced solubility. The piperidinobutyl chain in the target compound likely enhances solubility and membrane permeability compared to these epoxides .
Indole Derivatives with Piperidine Moieties
2-(4-Methylpiperazinyl)Methylindole Derivatives Compounds like 4a (Table 2 in ) demonstrate antimicrobial activity linked to the sulfonylmethyl and piperazinyl groups. The 4-piperidinobutyl chain in the target compound may offer similar advantages in targeting microbial enzymes but with a longer alkyl spacer for deeper binding pocket penetration .
Data Tables
Table 2: Substituent Effects on Activity
Key Research Findings
- Antiproliferative Activity : Urea derivatives with pyridinylphenyl groups outperform indole analogs in vitro, suggesting scaffold-dependent efficacy .
- Enzyme Inhibition: Thiazolidinones and diphenylureas highlight the importance of electron-deficient aromatic rings for targeting enzymes like α-amylase and cytokinin oxidase .
- Structural Flexibility: The 4-piperidinobutyl chain in the target compound may offer advantages in crossing biological membranes compared to rigid aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
